This doesn't necessarily mean 3-Bromopyridazine-3-carbaldehyde has no research applications, but it suggests it's either a very new compound or one that hasn't been widely studied yet.
Given the structural similarity of 3-Bromopyridazine-3-carbaldehyde to other pyridazine derivatives with known biological activities, future research could explore its potential in areas like:
3-Bromopyridazine-3-carbaldehyde is a heterocyclic compound characterized by the presence of a bromine atom and an aldehyde functional group attached to a pyridazine ring. Its molecular formula is , and it has gained attention in various fields, particularly in medicinal chemistry and material science due to its unique structural properties and potential biological activities.
Research indicates that 3-bromopyridazine-3-carbaldehyde exhibits various biological activities. Compounds derived from it have demonstrated:
The synthesis of 3-bromopyridazine-3-carbaldehyde can be achieved through several methods:
3-Bromopyridazine-3-carbaldehyde finds applications in:
Interaction studies involving 3-bromopyridazine-3-carbaldehyde focus on its binding affinity with biological targets. Preliminary studies indicate that derivatives of this compound may interact with specific enzymes or receptors, leading to biological effects such as inhibition of tumor growth or microbial activity.
Several compounds share structural similarities with 3-bromopyridazine-3-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromopyridazine-3-carbaldehyde | Similar structure but different substitution pattern | |
| 3-Bromo-4-pyridinecarboxaldehyde | Contains a carboxaldehyde group instead of pyridazine | |
| 5-Bromo-pyridine-3-carbaldehyde | Different position of bromine on the pyridine ring |
The uniqueness of 3-bromopyridazine-3-carbaldehyde lies in its specific combination of a bromine atom at the 3-position and an aldehyde functional group on the pyridazine ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This structural arrangement may lead to distinct interaction profiles with biological targets, making it a valuable compound for further research in medicinal chemistry and related fields.
Halogenation represents a fundamental synthetic transformation in pyridazine chemistry, enabling the introduction of bromine substituents that serve as versatile synthetic handles for further functionalization [7]. The electron-deficient nature of the pyridazine ring system influences the regioselectivity and reactivity patterns observed in halogenation reactions [8]. Traditional electrophilic aromatic substitution processes are typically 3-selective in pyridine systems and often require strong mineral acids as solvents or Lewis acid promotion with elevated temperatures and elemental halides [8].
The positional selectivity in pyridazine halogenation can be systematically controlled through careful selection of reaction conditions and halogenating agents [11]. Modern approaches have demonstrated that heterocyclic phosphonium salts and ring-opening intermediates can be employed to achieve regioselective functionalization of pyridazine rings [7]. These strategies represent significant advances over conventional methods that often suffer from poor selectivity and harsh reaction conditions.
Table 1: Synthetic Methodologies for 3-Bromopyridazine-3-carbaldehyde
| Methodology | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination with POBr₃ | 3,6-dihydroxypyridazine + POBr₃, 0-80°C, 1-10h | 68-88 | High yield, mild conditions, suitable for scale-up | Requires anhydrous conditions |
| Halogenation using Bromine/H₂SO₄ | Pyridine + Br₂ + 80-95% H₂SO₄, 130-140°C, 7-8h | 85-95 | Simple procedure, readily available reagents | Harsh acidic conditions, high temperature |
| N-Bromosuccinimide Bromination | Pyridazine + NBS, room temperature, catalyst | 90-99 | Quantitative yield, regioselective | Limited substrate scope |
| Suzuki-Miyaura Cross-Coupling | Bromopyridazine + ArB(OH)₂, Pd(PPh₃)₄, DME/EtOH | 14-28 | Versatile, functional group tolerance | Moderate yields, requires purification |
| Metal-Catalyzed Cross-Coupling | Various Pd catalysts, cross-coupling partners | 23-93 | Late-stage functionalization possible | Catalyst cost, multiple steps |
| IEDDA Reaction with Tetrazines | Tetrazines + dienophiles, mild conditions | 82-93 | Bioorthogonal, high selectivity, fast kinetics | Specialized reagents required |
| Continuous Flow Synthesis | Microreactor, continuous flow, optimized conditions | 85-99 | Safer, greener, continuous production | Equipment dependent |
| Vilsmeier-Haack Formylation | DMF + POCl₃, formylation of pyridazines | 70-95 | Direct formylation, good yields | Requires specialized formylating reagents |
N-Bromosuccinimide has emerged as a particularly effective reagent for regioselective bromination of pyridazine derivatives [6]. The reaction proceeds under mild conditions to afford brominated products in quantitative yields with excellent regioselectivity [6]. This methodology represents a significant improvement over traditional bromination approaches that often require harsh conditions and provide poor selectivity.
Phosphorus oxybromide represents one of the most important reagents for the direct bromination of pyridazine derivatives [10]. The synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine using phosphorus oxychloride provides a model system for understanding the reactivity patterns with phosphorus oxyhalides [10]. The reaction proceeds through nucleophilic displacement mechanisms, where the phosphorus center acts as an electrophilic species.
Table 2: Detailed Reaction Conditions and Yields for POBr₃ Methods
| Synthetic Route | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| POBr₃ Method (Route 1) | 3,6-dihydroxypyridazine | POBr₃ (60 mmol), DMF (20 mL) | 50 | 4 h | 68.41 | 98.57 |
| POBr₃ Method (Route 2) | 3,6-dihydroxypyridazine | POBr₃ (300 mmol), CHCl₃ (150 mL) | 65 | 3.5 h | 86.00 | Not specified |
| POBr₃ Method (Route 3) | 3,6-dihydroxypyridazine | POBr₃ (60 mmol), EtOAc (66 mL) | 80 | 1 h | 75.41 | 98.59 |
| Bromine/H₂SO₄ Method | Pyridine | Br₂ (3.7 equiv), 95% H₂SO₄ | 135 | 8 h | High | Not specified |
| NBS Bromination | Pyridazine substrate | N-bromosuccinimide | 25 | Quantitative | 99 | >95 |
The interaction between POBr₃ and pyridine bases has been extensively studied to clarify the Lewis acidity of phosphoryl halides [9]. POBr₃ reacts readily with both 4-dimethylaminopyridine and pyridine to form ionic compounds through base-induced dismutation reactions [9]. The apparent difference from POCl₃ is that PBr₅, formed in the reaction, decomposes to elemental bromine and PBr₃, whose formation was confirmed by phosphorus-31 nuclear magnetic resonance spectroscopy [9].
Alternative brominating agents include molecular bromine in combination with strong acids [34]. The synthetic method for 3-bromopyridine using bromine and 80-95% sulfuric acid demonstrates the effectiveness of this approach [34]. The reaction involves dropwise addition of bromine into pyridine and sulfuric acid at 130-140°C for 7-8 hours, followed by cooling and neutralization to afford the brominated product in high yield [34].
The mechanism of base-induced dismutation involves formation of donor-stabilized cations such as [(dimethylaminopyridine)₂PO₂]⁺ and [(pyridine)₂PO₂]⁺ [9]. These intermediates are stabilized by coordination with the pyridine bases and undergo subsequent reactions to form the final brominated products [9]. The tribromide anions formed in these reactions are discrete species with bond lengths and angles characteristic of halogen-bonded systems [9].
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridazine derivatives, offering versatile methods for carbon-carbon and carbon-heteroatom bond formation [13] [16]. Palladium-catalyzed reactions dominate this field, with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings representing the most widely employed methodologies [14] [16].
Table 3: Metal-Mediated Cross-Coupling Approaches for Pyridazine Synthesis
| Cross-Coupling Type | Catalyst System | Coupling Partners | Solvent System | Base | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | Bromopyridazine + Arylboronic acids | DME/EtOH/H₂O | Cs₂CO₃ or K₂CO₃ | 80-100 | 61-93 |
| Suzuki-Miyaura (Thienylpyridazine) | Pd(PPh₃)₄ (5 mol%) | 3-bromo-6-(thiophen-2-yl)pyridazine | DME/EtOH/aq. Na₂CO₃ | Na₂CO₃ (2M aq.) | 80 | 14-28 |
| Buchwald-Hartwig | Pd catalyst, phosphine ligand | Bromopyridazine + Amines | Toluene or DMF | Cs₂CO₃ or K₃PO₄ | 80-120 | 70-90 |
| Sonogashira | Pd/Cu catalyst system | Bromopyridazine + Terminal alkynes | THF/Et₃N or DMF | Et₃N or DIPEA | 60-80 | 65-85 |
| Metallacycle-Mediated | Ti(O-i-Pr)₄, reductive conditions | Alkenes + π-systems | THF or toluene | Not required | Room temp to 80 | 60-85 |
| Palladium-Catalyzed Carbonylative | Pd/Xantphos ligand system | Aryl triflates + CO + arenes | Various organic solvents | Various bases | 80-120 | 50-80 |
Metallacycle-mediated cross-coupling represents an alternative approach that has gained attention for its ability to couple substituted and electronically unactivated alkenes [13]. This methodology employs titanium-based systems to form metallacyclopentane intermediates that undergo subsequent transformations to afford coupled products [13]. The process offers advantages in terms of functional group tolerance and the ability to perform complex fragment couplings [13].
Recent advances in palladium-catalyzed carbonylative coupling have provided access to aryl ketones through the reaction of heteroarenes with aryl or vinyl triflates [15]. The use of large bite angle Xantphos ligands enables the activation of relatively strong carbon-oxygen triflate bonds while facilitating the elimination of N-acyl pyridinium salts as potent Friedel-Crafts acylating agents [15].
The versatility of cross-coupling approaches is further demonstrated by the ability to perform late-stage functionalization of complex pharmaceuticals [8]. Selective halogenation protocols using designed phosphine reagents enable 4-selective halogenation of pyridines, which can then be subjected to various cross-coupling transformations to generate libraries of analogs [8].
The inverse electron demand Diels-Alder reaction has emerged as a powerful bioorthogonal tool for the synthesis of pyridazine derivatives [1] [18] [21]. This transformation involves the cycloaddition between electron-deficient dienes, typically tetrazines, and electron-rich dienophiles to form six-membered ring products [18] [20]. The IEDDA reaction is particularly notable for its rapid kinetics, high specificity, and bioorthogonality [25].
Table 4: Inverse Electron Demand Diels-Alder Approaches
| IEDDA Method | Reactive Partners | Reaction Conditions | Product Formation | Selectivity | Yield (%) | Applications |
|---|---|---|---|---|---|---|
| Tetrazine-TCO Cycloaddition | 3-substituted tetrazines + trans-cyclooctene | Room temperature, aqueous or organic media | 4,5-dihydropyridazine → pyridazine | Exclusive regioselectivity | 85-95 | Chemical biology, drug discovery |
| Tetrazine-Silyl Enol Ether | 3-monosubstituted s-tetrazines + silyl-enol ethers | BF₃ catalyst, mild conditions | 3-bromo-4-aryl pyridazines | Exclusive regioselectivity | 82-93 | Heterocycle synthesis |
| Tetrazine-Alkyne Reaction | Tetrazines + alkynyl sulfides | HFIP solvent, room temperature to 60°C | Trisubstituted pyridazines | Regioselective | 70-90 | Material synthesis |
| Pyridazine Elimination | TCO-linked payloads + tetrazines | Physiological conditions, biocompatible | Payload release + pyridazine | Site-selective | 80-96 | Drug delivery, ADCs |
| Bioorthogonal Click-Release | Tetrazine-triggered cleavage systems | In vivo conditions, bioorthogonal | Drug activation + pyridazine | Bioorthogonal selectivity | Variable | Therapeutic activation |
The Lewis acid mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl-enol ethers has been developed to obtain brominated pyridazines with exclusive regioselectivity [1]. The reaction proceeds robustly to synthesize a variety of different 3-bromo-4-aryl pyridazines in good to excellent yield [1]. The other possible isomer (3-bromo-5-aryl pyridazine) was never observed in any of the cases examined [1].
The mechanism involves initial cycloaddition to form a bicyclic intermediate, followed by elimination of nitrogen gas and subsequent tautomerization to afford the aromatic pyridazine product [20] [22]. The initial step involves a [4+2] cycloaddition between a diene and a dienophile, with the resulting endocyclic compound rapidly undergoing elimination of a nitrogen molecule to yield 4,5-dihydropyrazine derivatives [20].
Bioorthogonal tetrazine-triggered cleavage of trans-cyclooctene-linked payloads has shown strong potential for drug delivery applications [21]. However, clinical translation has been hampered by an inverse correlation between click reactivity and payload release yield, requiring high doses of less reactive tetrazines to drive in vivo reactions to completion [21]. Recent developments have addressed this limitation through the design of ortho-functionalized pyridinyl-tetrazines that achieve release yields of 96% with 18-fold more reactive tetrazines [21].
The regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides represents another important advancement in IEDDA chemistry [24]. This transformation proceeds through uncommon interactions and delivers pyridazine derivatives without regioisomers [24]. The sulfur substituents provide good transformability, allowing synthesis of a range of pyridazines through subsequent functional group manipulations [24].
Continuous flow chemistry has emerged as a transformative technology for the synthesis of pyridazine derivatives, offering improved safety, efficiency, and scalability compared to traditional batch processes [26] [28] [29]. The enhanced heat and mass transfer characteristics of microreactors enable precise control over reaction parameters and facilitate the optimization of synthetic protocols [31].
Table 5: Continuous Flow and Microreactor-Based Synthesis Optimization
| Flow Method | Reactor Type | Catalyst/Reagent System | Operating Conditions | Advantages | Yield (%) | Production Rate |
|---|---|---|---|---|---|---|
| Microreactor N-Oxidation | Packed-bed microreactor | Titanium silicalite (TS-1) + H₂O₂ | MeOH solvent, continuous operation | Safer, greener, 800h+ operation | 99 | Continuous, scalable |
| Continuous Pyridine Synthesis | Microwave flow reactor | Brønsted acid catalyst | Microwave heating, conductive heating | Scale-up friendly, no workup | Good to excellent | Mesoscale production |
| Flow Acetylation/Nitration | PFA tubular reactors | Pd(OAc)₂ + pyridine + O₂ | 120°C, O₂ flow 0.1 mL/min | Enhanced heat transfer, mixing | 90-95 | Space-time yield optimized |
| Bayesian Optimization Flow | Continuous flow system | Pyridine + bromobutane | 138°C, 21 min residence time | Multi-objective optimization | 85.86 | 0.90 g/h (0.84 mmol/mL/h) |
| Multi-Step Flow Synthesis | Two-microreactor system | Sequential reagent addition | Optimized temperature and residence time | No intermediate isolation | Moderate to high | Variable |
The development of continuous flow microreactors for the catalytic N-oxidation of pyridine derivatives demonstrates the potential of this technology [26] [27]. The system employs titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the catalytic oxidation system [26]. This process achieved formation of various pyridine N-oxides in up to 99% yields and was operated continuously for over 800 hours while maintaining catalyst activity [26].
The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis have been successfully adapted to continuous flow processing using microwave flow reactors [28]. The use of Brønsted acid catalysts allows both Michael addition and cyclodehydration to be carried out in a single step without isolation of intermediates, affording the corresponding trisubstituted pyridine as a single regioisomer in good yield [28].
Multi-objective experimental design through Bayesian optimization has been implemented for the optimization of pyridinium salt synthesis under continuous flow conditions [30]. The algorithm simultaneously optimized reaction yield and production rate, generating a well-defined Pareto front [30]. The optimal conditions for butylpyridinium bromide synthesis were determined to be 138°C with a 21-minute residence time and 0.66 mole fraction pyridine, achieving 85.86% yield and 0.90 g/h production rate [30].
The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance over corresponding batch methods [29]. The process was applied to multi-step synthesis of imidazo[1,2-a]pyridine-2-carboxamides using a two-microreactor system without isolation of intermediates [29]. This methodology tolerates a wide range of amines and provides convenient access to structurally diverse products [29].